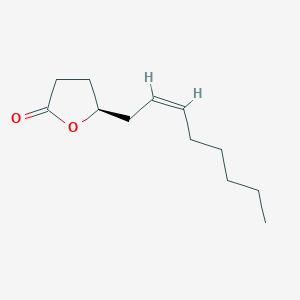
(+)-6-十二烯-4-内酯
描述
(+)-6-Dodecen-4-olide, commonly known as delta-dodecalactone, is a cyclic lactone that is widely used in the food and fragrance industries due to its characteristic sweet, creamy, and coconut-like aroma. This compound is also found in various natural sources, such as butter, cream, coconut, and peach. In recent years, (+)-6-Dodecen-4-olide has gained significant attention from the scientific community due to its potential applications in the field of drug discovery and development.
科学研究应用
合成和性质
内酯合成:Begemann、Lamberti 和 Weller(2010 年)的一项研究描述了通过脱水相应的氧代烷酸来制备 4-烯-5-内酯,包括 6 顺-十二烯-4-内酯。这一过程强调了该化学物质在有机合成中的相关性及其对氧气和湿度的敏感性 (Begemann、Lamberti 和 Weller,2010 年)。
天然来源中的鉴定:Maurer 和 Hauser(1982 年)在晚香玉中鉴定了 6-十二烯-4-内酯(来自晚香玉),表明其天然存在和在香料合成中的潜在用途 (Maurer 和 Hauser,1982 年)。
信息素合成:Vasil’ev、Engman 和 Merkulova(2000 年)合成了 3(Z)-十二烯-12-内酯,这是谷盗扁甲虫的聚集信息素,突出了其在昆虫学和害虫管理中的重要性 (Vasil’ev、Engman 和 Merkulova,2000 年)。
白蚁中的尾迹追踪:Argenti 等人(1994 年)的研究涉及相关化合物的合成,展示了此类化学物质在研究昆虫行为和交流中的潜在用途 (Argenti 等人,1994 年)。
化学合成和应用
大环内酯合成:Okuma 等人(1998 年)的一篇论文讨论了 E-(R)-(+)-8-十二-11-内酯(又称 Recifeiolide)的合成,展示了该化合物在大环内酯的合成中的作用,大环内酯在各种制药和生化应用中至关重要 (Okuma 等人,1998 年)。
异构化研究:Taniguchi 等人(1992 年)研究了烯烃的异构化,包括 (Z)-6-十二烯,提供了对化学物质行为和材料合成中潜在工业应用的见解 (Taniguchi 等人,1992 年)。
- 信息素化学。这一发现对于理解哺乳动物的交流和行为具有重要意义 (Burger 等人,1977 年)。
工业化学过程
氢甲酰化动力学:Kiedorf 等人(2014 年)使用铑-双膦配体催化剂探索了 1-十二烯的氢甲酰化。这项研究对于理解此类化学过程在生产醛中的工业应用至关重要 (Kiedorf 等人,2014 年)。
苯烷基化:Xin 等人(2005 年)研究了在离子液体中用 1-十二烯烷基化苯,揭示了在石化工业和精细化学品合成中的潜在应用 (Xin 等人,2005 年)。
生物和环境研究
镰刀菌研究:Sarris 和 Latrasse(1985 年)报道镰刀菌产生顺-6-十二烯-4-内酯,赋予其果香。这项研究与微生物学和食品科学领域相关 (Sarris 和 Latrasse,1985 年)。
信息素感知研究:Mclaughlin 等人(1974 年)研究了 Z-7-十二烯-1-醇的感知及其对雄性尺蠖性信息素反应的影响。这项研究有助于理解昆虫的感觉系统和行为反应 (Mclaughlin 等人,1974 年)。
属性
IUPAC Name |
(5S)-5-[(Z)-oct-2-enyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3/b7-6-/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXOXDSHNXAFEY-JMEBYUIHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1CCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H]1CCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244108 | |
| Record name | (5S)-Dihydro-5-(2Z)-2-octen-1-yl-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-(+)-(z)-6-Dodecen-4-olide | |
CAS RN |
63357-98-2 | |
| Record name | (5S)-Dihydro-5-(2Z)-2-octen-1-yl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63357-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5S)-Dihydro-5-(2Z)-2-octen-1-yl-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is (+)-6-dodecen-4-olide and where is it found naturally?
A1: (+)-6-Dodecen-4-olide, also known as (Z)-6-dodecen-4-olide, is a naturally occurring unsaturated γ-lactone. It contributes to the characteristic aroma of various sources, including:
- Tuberose absolute: Identified as a novel constituent in the absolute extracted from Polianthes tuberosa L. []
- Fusarium poae: This fungus produces a fruity odor, with cis-6-dodecen-4-olide being a major contributor, lending a canned peach-like aroma. []
- Sporobolomyces odorus: This yeast species is known to produce this lactone, contributing to its characteristic odor. []
- Bengal Tiger marking fluid: Found as a component in the territorial marking fluid of male Bengal tigers (Panthera tigris). []
- Bontebok pedal gland: Identified as a major constituent in the pedal gland exudate of the bontebok (Damaliscus dorcas dorcas). []
Q2: How is (+)-6-dodecen-4-olide produced through biotransformation?
A2: Researchers have developed a two-stage microbial biotransformation process to produce natural 6-dodecen-4-olide from plant oils rich in unsaturated fatty acids []:
Q3: What are the potential applications of (+)-6-dodecen-4-olide?
A3: Given its potent aroma profile, (+)-6-dodecen-4-olide is primarily utilized in the fragrance and flavor industry. It can impart fruity and peach-like notes, making it valuable for various applications:
Q4: Can the production of (+)-6-dodecen-4-olide be enhanced through optimization?
A4: Research suggests that optimizing culture conditions can enhance (+)-6-dodecen-4-olide production. For instance, the addition of castor oil hydrolysate to the culture medium of Sporobolomyces odorus was found to significantly increase the yield of both γ-decalactone and cis-6-dodecen-4-olide. [] Similarly, other studies have explored the impact of various fatty acids and oils on the growth and production of this lactone by Sporobolomyces odorus. []
Q5: Are there alternative methods for synthesizing (+)-6-dodecen-4-olide?
A5: Yes, besides biotransformation, (+)-6-dodecen-4-olide can be chemically synthesized. An improved stereoselective synthesis for the compound has been reported [], highlighting the ongoing research to develop efficient and cost-effective production methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B3329710.png)
![5-(Methylthio)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3329718.png)


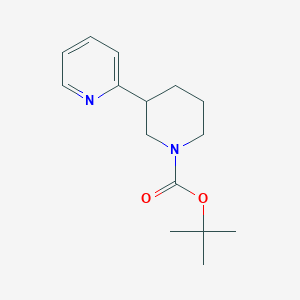
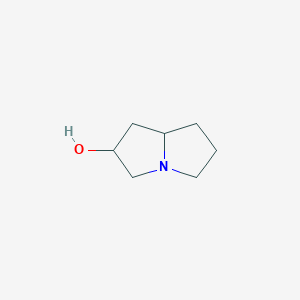
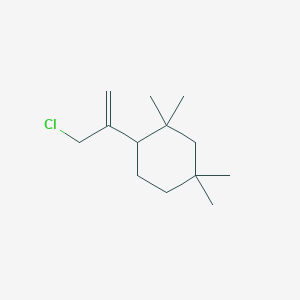
![(3R,5S,8R,9S,10S,13S,14S,16R,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B3329770.png)
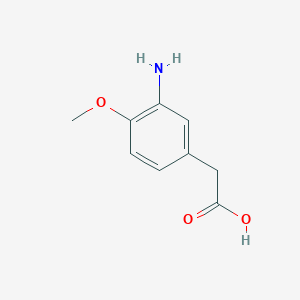
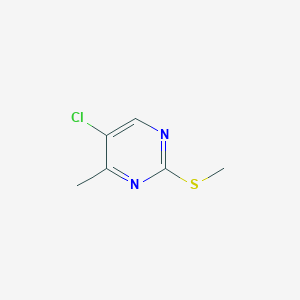



![2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329801.png)